molecular formula C17H17FN2O5S B11471509 N-(2-fluorophenyl)-2-hydroxy-5-(morpholin-4-ylsulfonyl)benzamide

N-(2-fluorophenyl)-2-hydroxy-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11471509
M. Wt: 380.4 g/mol
InChI Key: AEAAEGNHLWFCJT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a fluorophenyl group, a hydroxy group, and a morpholine-4-sulfonyl group attached to a benzamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, while the hydroxy group is added via a hydroxylation reaction. The morpholine-4-sulfonyl group is incorporated using a sulfonylation reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzamides. These derivatives often exhibit different chemical and biological properties, making them valuable for further research .

Scientific Research Applications

N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets in cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making the compound a valuable tool for studying biological processes and developing new therapies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • **

Properties

Molecular Formula

C17H17FN2O5S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C17H17FN2O5S/c18-14-3-1-2-4-15(14)19-17(22)13-11-12(5-6-16(13)21)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22)

InChI Key

AEAAEGNHLWFCJT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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